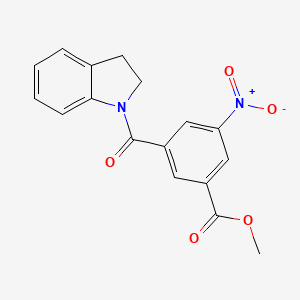
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol, also known as MGPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol involves its ability to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, neuroprotective properties, and the ability to improve cognitive function. It has also been shown to reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol, including exploring its potential therapeutic applications in other neurological disorders, investigating its effects on other biochemical pathways in the brain, and developing more efficient methods for synthesizing and administering the compound. Additionally, further research is needed to fully understand the long-term safety and efficacy of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in humans.
Conclusion:
In conclusion, (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of neurological disorders. Its ability to activate the Nrf2/ARE pathway and inhibit acetylcholinesterase make it a promising candidate for the development of new treatments for Alzheimer's disease, Parkinson's disease, and epilepsy. While there are still limitations and unanswered questions regarding the compound, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol involves the condensation of N-methylglycine with 4-phenyldecahydroquinoline-4-carboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in its pure form.
Applications De Recherche Scientifique
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-[(4S,4aS,8aS)-4-hydroxy-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl]-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-19-13-17(21)20-12-11-18(22,14-7-3-2-4-8-14)15-9-5-6-10-16(15)20/h2-4,7-8,15-16,19,22H,5-6,9-13H2,1H3/t15-,16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDRYXKAGPQGT-XYJFISCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C2C1CCCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CC[C@]([C@@H]2[C@@H]1CCCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B5402833.png)
![1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5402834.png)
![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5402835.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5402843.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)

![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![4-benzyl-5-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5402881.png)
![N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5402887.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402894.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5402899.png)
![1-phenyl-2'H,5'H-spiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,4'-imidazolidine]-2',5'-dione](/img/structure/B5402924.png)